molecular formula C28H35N3O3 B11439905 N-cyclopentyl-5-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

N-cyclopentyl-5-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B11439905
M. Wt: 461.6 g/mol
InChI Key: GWHLXMPCUROOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a cyclopentyl group and a tetrahydroquinazolinone core, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multicomponent reactions. One common synthetic route includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by the addition of cyclopentylamine and alkylating agents . The reaction conditions often require the use of triethylamine as a base and solvents like ethanol or toluene to facilitate the reaction. Industrial production methods may involve similar multistep processes, optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved .

Comparison with Similar Compounds

Similar compounds to N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE include other quinazolinone derivatives and heterocyclic compounds with similar structures. Some examples are:

The uniqueness of N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

N-cyclopentyl-5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]pentanamide

InChI

InChI=1S/C28H35N3O3/c1-19-16-20(2)24(21(3)17-19)18-31-25-13-7-6-12-23(25)27(33)30(28(31)34)15-9-8-14-26(32)29-22-10-4-5-11-22/h6-7,12-13,16-17,22H,4-5,8-11,14-15,18H2,1-3H3,(H,29,32)

InChI Key

GWHLXMPCUROOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4)C

Origin of Product

United States

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